(2-Ethylpyridin-3-yl)methanamine
Description
(2-Ethylpyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) attached to the pyridine ring at position 3, with an ethyl substituent at position 2. Its molecular formula is C8H12N2, yielding a molecular weight of 136.20 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of pyridine derivatives, which often exhibit bioactive properties.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(2-ethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-2-8-7(6-9)4-3-5-10-8/h3-5H,2,6,9H2,1H3 |
InChI Key |
HNTTWHWJZKBOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=N1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following pyridinyl methanamine derivatives are structurally comparable to (2-Ethylpyridin-3-yl)methanamine:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C8H12N2 | 136.20 | Ethyl (C2), methanamine (C3) |
| [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine | C9H14N2O2 | 182.22 | Methoxyethoxy (C6), methanamine (C3) |
| (3-Methylpyridin-2-yl)methanamine•HCl | C7H11ClN2 | 158.63 | Methyl (C3), methanamine (C2), HCl salt |
| 2-(5-Methoxy-3H-indol-3-yl)-N-(3-pyridinylmethyl)ethanamine | C17H19N3O | 281.35 | Methoxyindole, ethanamine, pyridinyl |
Key Observations :
- Substituent Effects : The ethyl group in this compound enhances lipophilicity compared to polar groups like methoxyethoxy in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine, which may improve membrane permeability but reduce aqueous solubility .
- Salt Forms : (3-Methylpyridin-2-yl)methanamine•HCl demonstrates how salt formation (e.g., HCl) can alter physical properties, such as crystallinity and solubility, compared to the free base form of the target compound .
Marketed Compounds and Efficacy
- Herbal agents like Saw Palmetto, though unrelated in structure, are sometimes compared for shared therapeutic targets (e.g., androgen modulation) but lack robust clinical validation .
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